Mafp

Endocannabinoid System FAAH Inhibition Lipid Signaling

MAFP (Methyl Arachidonyl Fluorophosphonate; CAS 188404-10-6) is a synthetic, active-site directed, irreversible inhibitor of serine hydrolases. It exhibits potent, low-nanomolar inhibition of fatty acid amide hydrolase (FAAH; IC50 = 2.5 nM) and cytosolic phospholipase A2 (cPLA2; IC50 = 5 μM), as well as calcium-independent PLA2 (iPLA2; IC50 = 0.5 μM).

Molecular Formula C21H36FO2P
Molecular Weight 370.5 g/mol
Cat. No. B7824497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafp
Molecular FormulaC21H36FO2P
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
InChIInChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7+,11-10+,14-13+,17-16+
InChIKeyKWKZCGMJGHHOKJ-SHDWVJIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAFP (Methyl Arachidonyl Fluorophosphonate): An Irreversible, Broad-Spectrum Serine Hydrolase Inhibitor for Advanced Lipid Signaling Research


MAFP (Methyl Arachidonyl Fluorophosphonate; CAS 188404-10-6) is a synthetic, active-site directed, irreversible inhibitor of serine hydrolases [1]. It exhibits potent, low-nanomolar inhibition of fatty acid amide hydrolase (FAAH; IC50 = 2.5 nM) and cytosolic phospholipase A2 (cPLA2; IC50 = 5 μM), as well as calcium-independent PLA2 (iPLA2; IC50 = 0.5 μM) . MAFP also binds irreversibly to the CB1 cannabinoid receptor (IC50 = 20 nM) . Its broad-spectrum, covalent mechanism distinguishes it from many commonly used, reversible inhibitors in the endocannabinoid and phospholipase fields [2].

Why MAFP's Irreversible, Broad-Spectrum Activity Precludes Simple Substitution by Reversible or Selective Inhibitors


The selection of MAFP over alternative FAAH, cPLA2, or serine hydrolase inhibitors is critical due to its unique combination of irreversible, covalent binding and a broad target profile. Reversible inhibitors like URB597 or PF-04457845 lack the durable enzyme inactivation characteristic of MAFP [1]. Furthermore, while more selective cPLA2 inhibitors exist (e.g., pyrrophenone), they do not inhibit FAAH or MGL, failing to capture the multi-target pharmacology of MAFP that is often required for complex cellular or in vivo models [2]. Substituting MAFP with a narrower-spectrum agent fundamentally alters the experimental outcome and precludes direct comparison with published literature that relies on its specific, broad-spectrum, covalent inhibition profile.

Quantitative Differentiation of MAFP: Direct Comparator Evidence for Procurement Decisions


MAFP vs. AACOCF3: 800-Fold Superior Potency in FAAH Inhibition

MAFP is a far more potent inhibitor of fatty acid amide hydrolase (FAAH) than the commonly used cPLA2 inhibitor AACOCF3. MAFP exhibits an IC50 of 2.5 nM for FAAH, whereas AACOCF3 is 800-fold less potent . This stark difference in potency is critical for experiments where complete FAAH blockade is required at concentrations that do not produce off-target effects associated with higher compound doses.

Endocannabinoid System FAAH Inhibition Lipid Signaling

MAFP vs. URB597: Dual FAAH/MGL Inhibition vs. Selective FAAH Blockade

In isolated rat mesenteric arteries, the selective FAAH inhibitor URB597 (1 µM) potentiated relaxation only to anandamide. In contrast, MAFP (10 µM), which inhibits both FAAH and monoacylglycerol lipase (MGL), enhanced vasorelaxation to both anandamide and 2-arachidonoylglycerol (2-AG) [1]. This functional divergence demonstrates that MAFP's broader target engagement yields distinct and more comprehensive physiological effects compared to selective FAAH inhibitors.

Vascular Biology Endocannabinoid Metabolism

MAFP vs. Short-Chain Analogs: Unique CB1 Receptor Binding and In Vivo Profile

A direct comparative study of methylfluorophosphonate analogs revealed that MAFP (C20:4 unsaturated) exhibits high CB1 receptor affinity (IC50 = 20 nM), whereas the short-chain C12:0 analog had even higher affinity (2.5 nM) but produced potent THC-like effects in vivo, and the C8:0 analog was inactive at CB1 receptors [1]. MAFP's distinct pharmacological profile—characterized by high CB1 binding without full agonist activity—sets it apart from its potent, behaviorally active short-chain analogs.

Cannabinoid Pharmacology CB1 Receptor In Vivo Efficacy

MAFP vs. Pyrrophenone: Broader Target Engagement, but 100-Fold Lower Potency for cPLA2 Inhibition

In a head-to-head comparison using human neutrophils, the selective cPLA2α inhibitor pyrrophenone was 100-fold more potent than MAFP for inhibiting leukotriene (LT) biosynthesis (IC50 range of 1-20 nM for pyrrophenone vs. ~1-2 µM for MAFP) [1]. However, this study also confirmed that pyrrophenone is a more specific cPLA2α inhibitor. This evidence frames MAFP not as the most potent cPLA2 tool, but as a valuable, less-potent broad-spectrum inhibitor whose utility lies in multi-target blockade rather than isoform-selective, high-potency cPLA2α inhibition.

cPLA2 Inhibition Leukotriene Biosynthesis Neutrophil Activation

MAFP vs. Anandamide: 2-Fold Higher Affinity for the CB1 Receptor

MAFP exhibits a higher affinity for the CB1 cannabinoid receptor than the endogenous ligand anandamide. In a radioligand binding assay using rat brain membranes, MAFP displaced [3H]CP-55940 with an IC50 of 20 nM, whereas anandamide had an IC50 of 40 nM [1]. This 2-fold difference in affinity, combined with MAFP's irreversible binding, makes it a more effective tool for long-lasting CB1 receptor occupancy studies.

CB1 Receptor Radioligand Binding Cannabinoid

MAFP vs. Other Serine Hydrolase Inhibitors (PMSF, E-600, THL): Superior Broad-Spectrum Esterase Inhibition in M. tuberculosis

In a study evaluating serine-reactive inhibitors in Mycobacterium tuberculosis, the fluorophosphonate moiety of MAFP inhibited a broader range of bacterial esterases than the commonly used serine protease inhibitor PMSF, as well as E-600 and tetrahydrolipstatin (THL) [1]. This broad-spectrum activity, attributed to MAFP's lipophilic C20 alkyl chain enhancing access to enzyme active sites, positions it as a uniquely effective tool for global serine hydrolase profiling and activity-based protein profiling (ABPP) applications in complex proteomes.

Serine Hydrolase Mycobacterium tuberculosis Esterase

Optimized Research Applications for MAFP: Translating Differentiated Activity into Experimental Value


Dual FAAH/MGL Blockade in Functional Vascular and Neuronal Assays

For studies investigating the combined role of anandamide and 2-AG in vascular tone, synaptic transmission, or inflammation, MAFP is the preferred tool compound. As demonstrated in rat mesenteric artery bioassays, MAFP (10 µM) uniquely potentiates responses to both endocannabinoids, a functional effect not achievable with selective FAAH inhibitors like URB597 [1]. This application is critical for mapping complex endocannabinoid signaling networks where both major ligands contribute to the observed physiology.

Irreversible CB1 Receptor Occupancy Studies and Radioligand Binding Assays

MAFP's ability to bind irreversibly to the CB1 receptor with an IC50 of 20 nM (2-fold higher affinity than anandamide) makes it an ideal tool for studies requiring durable receptor blockade [1]. It is particularly valuable in ex vivo binding experiments and in vivo pharmacological studies where a washout-resistant, long-lasting receptor occupancy is desired to dissect the temporal dynamics of CB1-mediated signaling, a property not shared by reversible ligands.

Activity-Based Protein Profiling (ABPP) for Broad-Spectrum Serine Hydrolase Discovery

In chemoproteomics and ABPP workflows, MAFP's broad-spectrum, covalent inhibition of serine hydrolases is a key asset. Its fluorophosphonate warhead targets the catalytic serine of a vast number of hydrolases, and it has been shown to inhibit a wider array of bacterial esterases than other common inhibitors like PMSF [1]. This makes MAFP an essential reagent for global profiling and identification of novel serine hydrolase targets in complex biological samples, from human cells to microbial pathogens.

cPLA2 and iPLA2 Inhibition in Cellular Arachidonic Acid Release Models

For cell-based assays requiring simultaneous, irreversible inhibition of both cytosolic and calcium-independent PLA2 isoforms, MAFP is a well-characterized standard. At a concentration of 5 µM, it effectively blocks iPLA2 activity in P388D1 cells [1]. This dual inhibition profile is particularly useful for studying stimulus-induced arachidonic acid release and eicosanoid production in systems where both cPLA2 and iPLA2 may contribute, and where complete phospholipase A2 blockade is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mafp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.